Boc-D-Nle(6-OH)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-D-Nle(6-OH)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. The presence of the hydroxyl group at the sixth position of the norleucine (Nle) residue adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Nle(6-OH)-OH typically involves the following steps:

Protection of the amine group: The amine group of norleucine is protected using the Boc group. This is usually achieved by reacting norleucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Hydroxylation: The hydroxyl group is introduced at the sixth position of the norleucine residue. This can be done through various methods, including direct hydroxylation or through intermediate steps involving oxidation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Boc-D-Nle(6-OH)-OH can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine group.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the free amine compound.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Boc-D-Nle(6-OH)-OH is used in various fields of scientific research:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: Potential use in drug development and design.

Industry: Used in the production of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Boc-D-Nle(6-OH)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Boc-D-Nle-OH: Lacks the hydroxyl group at the sixth position.

Boc-L-Nle(6-OH)-OH: The L-enantiomer of the compound.

Boc-D-Leu(6-OH)-OH: Similar structure but with leucine instead of norleucine.

Uniqueness

Boc-D-Nle(6-OH)-OH is unique due to the presence of the hydroxyl group at the sixth position, which can influence its reactivity and interactions in peptide synthesis.

Biological Activity

Boc-D-Nle(6-OH)-OH, also known as Boc-D-Norleucine(6-hydroxy), is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

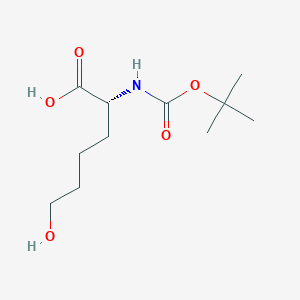

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₂₁NO₅

- CAS Number : 97988122

- Molecular Weight : 233.29 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group of D-Nle is protected using the Boc group.

- Hydroxylation : The 6-position of D-Nle is hydroxylated to introduce the hydroxy group.

- Purification : The product is purified through techniques such as chromatography to obtain this compound in high purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) cell lines, showing promising results in inhibiting cell proliferation. The cytotoxicity was quantified using MTT assays, which revealed IC50 values comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with key regulatory proteins involved in cell cycle progression, thereby halting the growth of cancer cells.

Case Studies

- Cytotoxicity against DLA and EAC :

- Comparative Analysis with Other Compounds :

Data Table

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | Dalton's Lymphoma Ascites |

| 15 | Ehrlich's Ascites Carcinoma | |

| Established Chemotherapy | 12 | Various Cancer Cell Lines |

Properties

IUPAC Name |

(2R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.